molecular formula C10H28N2OSi2 B1265523 1,3-Bis(3-aminopropyl)tetramethyldisiloxane CAS No. 2469-55-8

1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Cat. No. B1265523
CAS RN: 2469-55-8
M. Wt: 248.51 g/mol
InChI Key: GPXCORHXFPYJEH-UHFFFAOYSA-N
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Description

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is an endcapper for the synthesis of aminopropyl-terminated silicone fluids and for the production of silicone-epoxy and silicone polyimide copolymers especially useful in electronics applications . It is also used as a curing agent for epoxy molding compounds, which is utilized for high-reliability semiconductor devices .


Synthesis Analysis

1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate resulted from the reaction between 1,3-bis(3-aminopropyl)tetramethyldisiloxane with a proper transition metal (iron (III) or vanadium (IV) oxide) salt as anion generator and a carbonylic compound (4-imidazole carboxaldehyde or 2-hydroxybenzaldehyde) as a metal collector, in methanol .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane was thoroughly characterized .


Chemical Reactions Analysis

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a valuable tool for the introduction of siloxane segments into different organic-inorganic structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane include a molecular weight of 248.51 g/mol . It is a liquid at 20°C and should be stored under inert gas . It has a boiling point of 142°C/11.5 mmHg, a flash point of 91°C, and a specific gravity of 0.90 at 20/20 .

Scientific Research Applications

Semiconductor Devices

1,3-Bis(3-aminopropyl)tetramethyldisiloxane: is utilized as a curing agent for epoxy molding compounds in the production of high-reliability semiconductor devices . The compound’s ability to withstand high temperatures and its electrical insulating properties make it ideal for encapsulating semiconductor components, ensuring their performance and longevity.

Siloxane-Urea Copolymers

This compound is instrumental in preparing siloxane-urea copolymers from 4,4’-diphenylmethane diisocyanate . These copolymers are valuable in creating materials with unique properties, such as improved flexibility, thermal stability, and chemical resistance, which are essential for industrial applications.

Electronics

In electronics, 1,3-Bis(3-aminopropyl)tetramethyldisiloxane serves as an endcapper for synthesizing aminopropyl-terminated silicone fluids. It’s also used in producing silicone-epoxy and silicone polyimide copolymers, which are particularly useful in electronics applications due to their enhanced thermal and electrical properties .

Materials Science

The compound’s role in materials science is significant, especially in developing new polymeric materials. Its function as a curing agent and a building block for copolymers contributes to the advancement of materials with specific mechanical and thermal characteristics .

Mechanism of Action

Target of Action

1,3-Bis(3-aminopropyl)tetramethyldisiloxane, also known as 1,3-bis(aminopropyl)tetramethyldisiloxane, is primarily used in the synthesis of aminopropyl-terminated silicone fluids . These silicone fluids are then used in the production of silicone-epoxy and silicone polyimide copolymers . Therefore, the primary targets of this compound are the molecules involved in these synthesis processes.

Mode of Action

This compound acts as an endcapper in the synthesis of aminopropyl-terminated silicone fluids . The aminopropyl groups on the compound interact with other molecules in the synthesis process, leading to the formation of the desired silicone fluids .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of silicone-epoxy and silicone polyimide copolymers . These copolymers are particularly useful in electronics applications .

Result of Action

The primary result of the action of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane is the production of aminopropyl-terminated silicone fluids . These fluids are then used to produce silicone-epoxy and silicone polyimide copolymers . These copolymers have a wide range of applications, particularly in the electronics industry .

Action Environment

The action of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane is influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere and at a temperature below 15°C to prevent decomposition . Additionally, the compound should be kept away from air and moisture .

Safety and Hazards

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a hazardous substance. It causes severe skin burns and eye damage, and is a combustible liquid . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

Future Directions

1,3-Bis(3-aminopropyl)tetramethyldisiloxane has been introduced with a molar content of 1%, 2%, and 5% to polyimide to test both the physical and chemical properties of the modified film and the high frequency creeping dielectric strength . The results show that after adding GAPD, the overall functional groups of the material do not change, and the absorption of ultraviolet light increases . The insulation strength of the high frequency creeping surface has been improved, which will increase with larger contents of GAPD .

properties

IUPAC Name

3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXCORHXFPYJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCN)O[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044621
Record name 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine
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Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
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Product Name

1,3-Bis(3-aminopropyl)tetramethyldisiloxane

CAS RN

2469-55-8
Record name 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanamine]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxybis((3-aminopropyl)dimethylsilane)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
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Record name 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine
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Record name 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bispropylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane?

A1: The molecular formula is C10H28N2OSi2, and its molecular weight is 248.53 g/mol.

Q2: What are the characteristic spectroscopic features of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane?

A2: Key spectroscopic features include:

  • FTIR: Strong Si-O-Si stretching vibrations around 1000-1100 cm-1, N-H stretching vibrations around 3300-3400 cm-1, and C-H stretching vibrations around 2900-3000 cm-1. []
  • 1H NMR: Signals corresponding to Si-CH3 protons around 0 ppm, N-CH2 protons around 2.5-2.8 ppm, and CH2 protons adjacent to Si around 0.5-1.0 ppm. []
  • 29Si NMR: Signals indicative of the silicon atom environment within the disiloxane structure. []

Q3: Can 1,3-Bis(3-aminopropyl)tetramethyldisiloxane improve the adhesion of polyimide films to silicon wafers?

A3: Yes, incorporating 1,3-Bis(3-aminopropyl)tetramethyldisiloxane into copolyimides significantly improves their adhesion to silicon wafers, making them suitable for applications in microelectronics. []

Q4: How does the disiloxane unit within 1,3-Bis(3-aminopropyl)tetramethyldisiloxane impact the structure and stability of metal complexes?

A4: The disiloxane unit acts as a flexible spacer, reducing the mechanical strain in chelate rings formed with metal ions. This "shoulder yoke effect" allows for the formation of larger, less strained rings, contributing to the stability of the complexes. []

Q5: Can copper(II) complexes containing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane act as catalyst precursors for aerobic oxidation reactions?

A5: Yes, copper(II) salen-type complexes incorporating 1,3-Bis(3-aminopropyl)tetramethyldisiloxane have demonstrated catalytic activity in the aerobic oxidation of benzyl alcohol to benzaldehyde, exhibiting high yields and turnover numbers under mild conditions. []

Q6: Can tetranuclear copper(II) complexes derived from 1,3-Bis(3-aminopropyl)tetramethyldisiloxane be utilized in alkane hydrocarboxylation reactions?

A6: Research indicates that these complexes can act as homogeneous catalyst precursors for hydrocarboxylation reactions, converting linear and cyclic alkanes to corresponding carboxylic acids using CO, H2O, and K2S2O8. []

Q7: How has computational chemistry been employed to study 1,3-Bis(3-aminopropyl)tetramethyldisiloxane and its derivatives?

A7: * DFT calculations have been used to analyze the electronic structure and bonding features of copper(II) complexes with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane-based ligands, revealing the ionic character of Si-O bonds. [] * Molecular dynamics (MD) simulations provided insights into the self-assembly behavior of copper complexes containing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane in solution and their CO2 responsiveness. []* Neural network models have been developed to predict the kinetics of cyclic siloxane polymerization reactions using 1,3-Bis(3-aminopropyl)tetramethyldisiloxane as a functional endblocker. [, ]

Q8: How do structural modifications of the aromatic aldehyde used in Schiff base formation with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane affect the properties of the resulting copper(II) complexes?

A8: Introducing electron-withdrawing or -donating groups on the aromatic aldehyde can influence the electronic properties and catalytic activity of the copper(II) complexes. For example, incorporating a nitro group in the 5-position of 2-hydroxybenzaldehyde leads to the formation of complex 2, which exhibits distinct aggregation behavior compared to its counterparts. []

Q9: How is 1,3-Bis(3-aminopropyl)tetramethyldisiloxane used in the preparation of macroporous polymers, and what are the advantages of such materials?

A9: 1,3-Bis(3-aminopropyl)tetramethyldisiloxane can be reacted with epoxy-functionalized polymers, like poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate), to introduce amino groups and create macroporous structures. [] These materials offer high surface area, tunable porosity, and the potential for further functionalization, making them suitable for applications in separation science, catalysis, and drug delivery.

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